molecular formula C27H34N4O7S B2975419 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-77-1

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2975419
M. Wt: 558.65
InChI Key: BMTNLDJHVMANPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and spectral characterization of derivatives similar to 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, indicating a broad interest in developing new compounds with potential biological activities. For example, Mahmoud et al. (2012) elaborated on the synthesis of phthalazinone derivatives through reactions involving readily obtainable starting materials, showcasing the chemical versatility and potential for further modification of such compounds Mahmoud et al., 2012.

Anticancer Evaluation

The anticancer evaluation of derivatives showcases the potential therapeutic applications of these compounds. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which were evaluated for anticancer activity against four cancer cell lines. This study revealed that several derivatives exhibited moderate to excellent anticancer activity, suggesting the importance of structural modifications to enhance biological efficacy Ravinaik et al., 2021.

Antimicrobial and Anticonvulsant Activities

The compound's derivatives also show promise in antimicrobial and anticonvulsant applications. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a similar 1,3,4-oxadiazol-2-ylthio compound, demonstrating moderate to significant antimicrobial activity Khalid et al., 2016. Additionally, Zarghi et al. (2005) explored the anticonvulsant activity of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, identifying compounds with considerable efficacy, mediated possibly through benzodiazepine receptors Zarghi et al., 2005.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O7S/c1-4-35-22-17-20(18-23(36-5-2)24(22)37-6-3)26-29-30-27(38-26)28-25(32)19-11-13-21(14-12-19)39(33,34)31-15-9-7-8-10-16-31/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTNLDJHVMANPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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